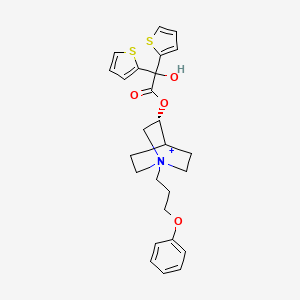
Aclidinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Aclidinium is a long-acting muscarinic antagonist used primarily as a bronchodilator for the maintenance treatment of chronic obstructive pulmonary disease (COPD). It is administered via inhalation and works by blocking the muscarinic receptors in the airways, leading to bronchodilation and improved airflow .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aclidinium bromide involves several key steps:
Acylation of Quinuclidinol: Quinuclidinol is acylated with methyl chlorooxoacetate to obtain an intermediate.
Hydrolysis and Esterification: The intermediate undergoes hydrolysis followed by esterification with 2-hydroxy-2,2-dithiophen-2-ylacetic acid.
Quaternization: The final step involves quaternization with methyl bromide to yield this compound bromide
Industrial Production Methods: Industrial production of this compound bromide focuses on optimizing yield and purity while minimizing impurities. The process involves controlled reaction conditions, purification steps, and quality control measures to ensure the final product meets pharmaceutical standards .
Types of Reactions:
Hydrolysis: this compound bromide undergoes rapid hydrolysis in the plasma, resulting in the formation of inactive metabolites.
Esterification: The synthesis involves esterification reactions to form the final compound.
Common Reagents and Conditions:
Reagents: Methyl chlorooxoacetate, 2-hydroxy-2,2-dithiophen-2-ylacetic acid, methyl bromide.
Conditions: Controlled temperature and pH conditions are essential for the successful synthesis of this compound bromide
Major Products:
Scientific Research Applications
Aclidinium has several scientific research applications:
Medicine: It is primarily used in the treatment of chronic obstructive pulmonary disease (COPD) to improve lung function and reduce symptoms
Pharmacology: Research focuses on its pharmacokinetics, safety, and efficacy in different patient populations
Clinical Trials: this compound has been evaluated in various clinical trials to assess its effectiveness and safety profile
Mechanism of Action
Aclidinium is a long-acting, competitive, and reversible anticholinergic drug that specifically targets muscarinic receptors. It binds to all five muscarinic receptor subtypes with similar affinity. The bronchodilatory effects are mediated through the M3 receptor at the smooth muscle, leading to relaxation and improved airflow. The prevention of acetylcholine-induced bronchoconstriction is dose-dependent and lasts for over 24 hours .
Comparison with Similar Compounds
Tiotropium: Another long-acting muscarinic antagonist used for COPD. .
Ipratropium: A short-acting muscarinic antagonist with a faster dissociation rate from muscarinic receptors compared to aclidinium
Uniqueness of this compound:
Rapid Hydrolysis: this compound undergoes rapid hydrolysis in the plasma, resulting in low systemic exposure and reduced risk of systemic side effects.
Bronchodilatory Activity: It provides sustained bronchodilation similar to tiotropium but with a faster onset of action
This compound’s unique pharmacokinetic profile and its effectiveness in improving lung function make it a valuable option for the management of chronic obstructive pulmonary disease.
Properties
Key on ui mechanism of action |
Aclidinium is a long-acting, competitive, and reversible anticholinergic drug that is specific for the acetylcholine muscarinic receptors. It binds to all 5 muscarinic receptor subtypes to a similar affinity. Aclidinium's effects on the airways are mediated through the M3 receptor at the smooth muscle to cause bronchodilation. Prevention of acetylcholine-induced bronchoconstriction effects was dose-dependent and lasted longer than 24 hours. |
|---|---|
CAS No. |
727649-81-2 |
Molecular Formula |
C26H30NO4S2+ |
Molecular Weight |
484.7 g/mol |
IUPAC Name |
[(3R)-1-(3-phenoxypropyl)-1-azoniabicyclo[2.2.2]octan-3-yl] 2-hydroxy-2,2-dithiophen-2-ylacetate |
InChI |
InChI=1S/C26H30NO4S2/c28-25(26(29,23-9-4-17-32-23)24-10-5-18-33-24)31-22-19-27(14-11-20(22)12-15-27)13-6-16-30-21-7-2-1-3-8-21/h1-5,7-10,17-18,20,22,29H,6,11-16,19H2/q+1/t20?,22-,27?/m0/s1 |
InChI Key |
ASMXXROZKSBQIH-VITNCHFBSA-N |
SMILES |
C1C[N+]2(CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5 |
Isomeric SMILES |
C1C[N+]2(CCC1[C@H](C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5 |
Canonical SMILES |
C1C[N+]2(CCC1C(C2)OC(=O)C(C3=CC=CS3)(C4=CC=CS4)O)CCCOC5=CC=CC=C5 |
Key on ui other cas no. |
727649-81-2 |
solubility |
Very slightly soluble |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















